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Introduction
Lauroylcarnitine chloride (LCC) is a quaternary ammonium salt that has garnered significant

interest as a permeation enhancer in pharmaceutical and cosmetic formulations. Its amphiphilic

nature allows it to interact with biological membranes, transiently increasing their permeability

to a variety of active pharmaceutical ingredients (APIs), particularly hydrophilic compounds.[1]

This document provides detailed application notes and protocols for utilizing Lauroylcarnitine
chloride as a permeation enhancer in research and development settings.

Physicochemical Properties and Formulation
Considerations
Lauroylcarnitine chloride is a white to off-white powder with a molecular weight of 379.97

g/mol .[2] It is slightly soluble in water and methanol. For formulation purposes, LCC can be

incorporated into various delivery systems, including creams, gels, and solutions. Solubilization

in aqueous vehicles may be facilitated by the use of co-solvents or heating. It is crucial to

determine the critical micelle concentration (CMC) of LCC in the specific formulation, as its

permeation-enhancing effects are often observed at concentrations near or above the CMC.
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Mechanism of Action
Lauroylcarnitine chloride primarily enhances permeation through the paracellular pathway by

modulating the integrity of tight junctions between epithelial cells.[3] This mechanism involves

the interaction of LCC with components of the cell membrane, leading to a transient and

reversible opening of these junctions.

Signaling Pathway of Lauroylcarnitine Chloride in Tight Junction Modulation

The interaction of Lauroylcarnitine chloride with the cell membrane can initiate a signaling

cascade that leads to the disassembly of tight junction proteins. One proposed mechanism

involves the extraction of cholesterol from the cell membrane, which in turn affects the

localization and expression of key tight junction proteins like claudins.[3]
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Caption: Proposed mechanism of Lauroylcarnitine chloride (LCC) on tight junctions.

Quantitative Data Summary
The following tables summarize the quantitative effects of Lauroylcarnitine chloride as a

permeation enhancer from various studies.

Table 1: Effect of Lauroylcarnitine Chloride on Transepithelial Electrical Resistance (TEER)
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Cell Line
LCC
Concentration

Duration of
Exposure

% TEER
Reduction
(relative to
control)

Reference

Caco-2 0.1% (w/v) 2 hours ~40% [3]

Rat Colonic

Mucosa

Threshold

Concentration

(Ct)

Not specified

Significant,

concentration-

dependent

decrease

[1]

Table 2: Permeation Enhancement Ratio of Various Drugs with Lauroylcarnitine Chloride

Drug Model
LCC
Concentration

Enhancement
Ratio (ER)

Reference

Ketoprofen Rat Skin Not specified

2.80 (in

combination with

Oleic Acid)

[4]

Salmon

Calcitonin

Rat Nasal

Mucosa
0.1%

Plateau

enhancement

Table 3: Effect of Lauroylcarnitine Chloride on Paracellular Marker Permeability

Marker
Molecule

Cell Line
LCC
Concentration

Observation Reference

FITC-dextran (40

kDa)
Caco-2 Not specified Increased flux [3]

Small,

hydrophilic

markers

Rat Colonic

Mucosa

Threshold

Concentration

(Ct)

Significantly

enhanced

permeability

[1]
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Protocol 1: In Vitro Skin Permeation Study using Franz
Diffusion Cells
This protocol outlines a general procedure for evaluating the effect of Lauroylcarnitine
chloride on the permeation of a model drug through an excised skin membrane.

Experimental Workflow for In Vitro Skin Permeation Study
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Caption: Workflow for a typical in vitro skin permeation study.

Materials:

Franz diffusion cells
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Excised skin (e.g., human or porcine)

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

Model drug

Lauroylcarnitine chloride

Formulation excipients (e.g., gelling agent, solvent)

Analytical equipment (e.g., HPLC)

Procedure:

Skin Preparation:

Thaw frozen excised skin at room temperature.

Carefully remove subcutaneous fat and connective tissue.

Cut the skin into sections suitable for mounting on the Franz diffusion cells.

Formulation Preparation:

Prepare a control formulation containing the model drug without LCC.

Prepare a test formulation containing the model drug and the desired concentration of

LCC. Ensure LCC is fully dissolved.

Franz Diffusion Cell Setup:

Fill the receptor compartment of the Franz cells with pre-warmed (32°C or 37°C) receptor

solution and ensure no air bubbles are trapped.

Mount the prepared skin membrane between the donor and receptor compartments, with

the stratum corneum side facing the donor compartment.

Equilibrate the system for 30 minutes.
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Experiment Execution:

Apply a known amount of the control or test formulation to the surface of the skin in the

donor compartment.

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of

the receptor solution from the sampling port and replace it with an equal volume of fresh,

pre-warmed receptor solution.

Sample Analysis:

Analyze the drug concentration in the collected samples using a validated analytical

method, such as HPLC.

Data Analysis:

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time

point.

Plot the cumulative amount of drug permeated versus time.

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with LCC) / Jss (without

LCC)

Protocol 2: Caco-2 Cell Monolayer Permeability Assay
This protocol is used to assess the effect of Lauroylcarnitine chloride on the permeability of

intestinal epithelium models.

Materials:

Caco-2 cells

Transwell® inserts

Cell culture medium and supplements
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Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Lauroylcarnitine chloride

Paracellular marker (e.g., FITC-dextran)

Transepithelial Electrical Resistance (TEER) meter

Plate reader for fluorescence measurement

Procedure:

Cell Culture:

Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent

monolayer with tight junctions.

TEER Measurement (Initial):

Measure the initial TEER of the Caco-2 cell monolayers to ensure barrier integrity.

Permeability Study:

Wash the cell monolayers with pre-warmed transport buffer.

Add transport buffer containing the paracellular marker and the desired concentration of

LCC to the apical (donor) side.

Add fresh transport buffer to the basolateral (receiver) side.

Incubate at 37°C.

At specified time points, collect samples from the basolateral side and replace with fresh

transport buffer.

TEER Measurement (Post-exposure):
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After the experiment, measure the TEER again to assess the effect of LCC on tight

junction integrity.

Sample Analysis:

Measure the concentration of the paracellular marker in the basolateral samples using a

plate reader.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for the paracellular marker.

Compare the Papp values and TEER measurements between control (without LCC) and

LCC-treated groups.

Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of Lauroylcarnitine chloride on skin cells

(e.g., human keratinocytes - HaCaT).

Materials:

Human keratinocytes (HaCaT cell line)

Cell culture medium and supplements

96-well plates

Lauroylcarnitine chloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding:
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Seed HaCaT cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treatment:

Prepare serial dilutions of Lauroylcarnitine chloride in cell culture medium.

Replace the existing medium with the medium containing different concentrations of LCC.

Include a vehicle control (medium without LCC).

Incubate the cells for a specified period (e.g., 24 hours).

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

Remove the MTT solution and add a solubilization solution to dissolve the formazan

crystals.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each LCC concentration relative to the control

group.

Plot cell viability against LCC concentration to determine the IC50 value (the concentration

that causes 50% inhibition of cell viability).

Safety Precautions
Lauroylcarnitine chloride may cause skin and eye irritation.[5] It is recommended to wear

appropriate personal protective equipment (PPE), including gloves and safety glasses, when
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handling the compound. All experiments should be conducted in a well-ventilated area. Refer to

the Safety Data Sheet (SDS) for detailed safety information.

Conclusion
Lauroylcarnitine chloride is a promising permeation enhancer with a well-defined mechanism

of action on tight junctions. The protocols provided in this document offer a framework for

researchers to evaluate its efficacy and safety in various drug delivery applications. Proper

optimization of formulation parameters and experimental conditions is crucial for achieving

desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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